(1R,2R)-2-(Benzyloxy)cyclopentanamine (1R,2R)-2-(Benzyloxy)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 181495-36-3; 181657-56-7
VCID: VC6185374
InChI: InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
SMILES: C1CC(C(C1)OCC2=CC=CC=C2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.274

(1R,2R)-2-(Benzyloxy)cyclopentanamine

CAS No.: 181495-36-3; 181657-56-7

Cat. No.: VC6185374

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Benzyloxy)cyclopentanamine - 181495-36-3; 181657-56-7

Specification

CAS No. 181495-36-3; 181657-56-7
Molecular Formula C12H17NO
Molecular Weight 191.274
IUPAC Name (1R,2R)-2-phenylmethoxycyclopentan-1-amine
Standard InChI InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
Standard InChI Key JIMSXLUBRRQALI-VXGBXAGGSA-N
SMILES C1CC(C(C1)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Profile

(1R,2R)-2-(Benzyloxy)cyclopentanamine belongs to the class of bicyclic amines, featuring a five-membered cyclopentane ring with trans-configuration substituents at positions 1 and 2 (Table 1). The benzyloxy group (-OCH2C6H5\text{-OCH}_2\text{C}_6\text{H}_5) contributes to its hydrophobic character, while the primary amine group enables participation in nucleophilic reactions and hydrogen bonding .

Table 1: Key Molecular Data

PropertyValueSource
CAS Registry Number181657-56-7
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molar Mass191.27 g/mol
Stereochemistry(1R,2R)
Boiling PointNot reported-
Melting PointNot reported-

The compound’s InChI identifier is \text{InChI=1S/C}_{12}\text{H}_{17}\text{NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1, confirming its trans-configuration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine involves three key steps (Scheme 1):

  • Protection of Cyclopentanone: Cyclopentanone is reacted with benzyl bromide in the presence of a base to form 2-benzyloxycyclopentanone .

  • Stereoselective Reduction: The ketone is reduced using catalysts like (RR-CBS (Corey-Bakshi-Shibata) to achieve the desired (1R,2R) diastereomer.

  • Amine Introduction: The resulting alcohol is converted to an amine via a Gabriel synthesis or reductive amination .

Scheme 1:

CyclopentanoneBaseBenzyl Bromide2-Benzyloxycyclopentanone(R)-CBSBH3THF(1R,2R)-2-BenzyloxycyclopentanolNaN3Mitsunobu(1R,2R)-2-Benzyloxycyclopentanamine\text{Cyclopentanone} \xrightarrow[\text{Base}]{\text{Benzyl Bromide}} 2\text{-Benzyloxycyclopentanone} \xrightarrow[\text{(R)-CBS}]{\text{BH}_3\cdot\text{THF}} (1R,2R)\text{-2-Benzyloxycyclopentanol} \xrightarrow[\text{NaN}_3]{\text{Mitsunobu}} (1R,2R)\text{-2-Benzyloxycyclopentanamine}

Optimization and Yield

Chiral chromatography or enzymatic resolution is often required to isolate the (1R,2R) isomer from stereochemical byproducts . Industrial-scale processes report yields of 60–75% with enantiomeric excess (ee) >98% .

Physicochemical Properties

Solubility and Lipophilicity

The benzyloxy group increases logP (partition coefficient) to approximately 2.1, indicating moderate lipophilicity. This property enhances membrane permeability but reduces aqueous solubility (<1 mg/mL at 25°C) .

Stability

The compound is stable under inert atmospheres but susceptible to oxidation at the amine group. Storage recommendations include airtight containers at 2–8°C .

Reactivity and Functionalization

Key Reactions

  • Amine Alkylation: Reacts with alkyl halides to form secondary amines.

  • Benzyloxy Deprotection: Hydrogenolysis over Pd/C removes the benzyl group, yielding 2-hydroxycyclopentanamine .

  • Schiff Base Formation: Condenses with aldehydes/ketones to form imines.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
AlkylationCH3_3I, K2_2CO3_3N-Methyl derivative
HydrogenolysisH2_2, Pd/C (10%)2-Hydroxycyclopentanamine
Reductive AminationBenzaldehyde, NaBH4_4N-Benzyl derivative

Applications in Medicinal Chemistry

Pharmacophore Development

The compound’s rigid cyclopentane scaffold and amine functionality make it a versatile building block for dopamine receptor ligands and enzyme inhibitors . For example, derivatives have been explored as:

  • Antipsychotics: Dopamine D2_2 receptor antagonists .

  • Anticancer Agents: Histone deacetylase (HDAC) inhibitors .

Case Study: HDAC Inhibition

Modification of the amine group with a hydroxamic acid moiety yielded a compound with IC50_{50} = 120 nM against HDAC6, demonstrating potential for treating multiple myeloma .

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